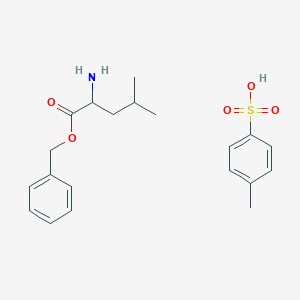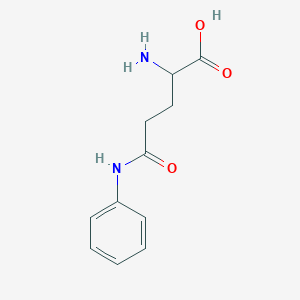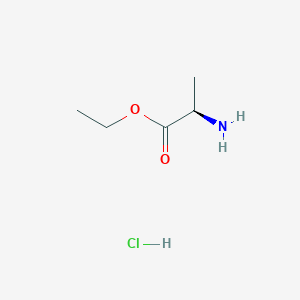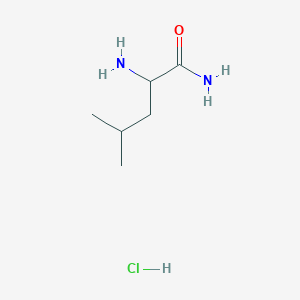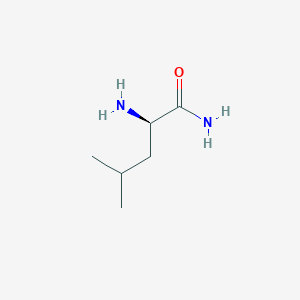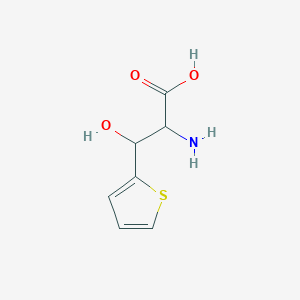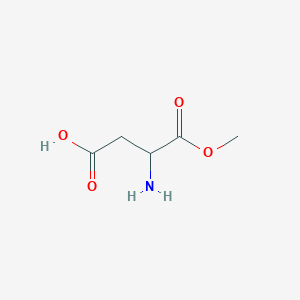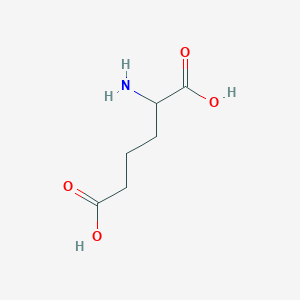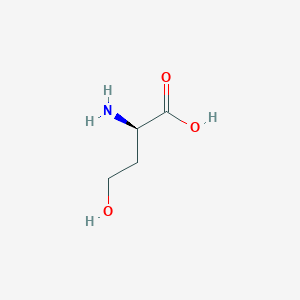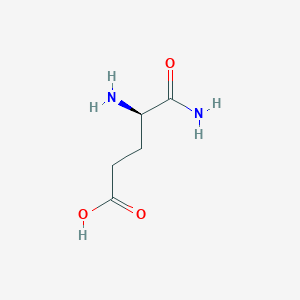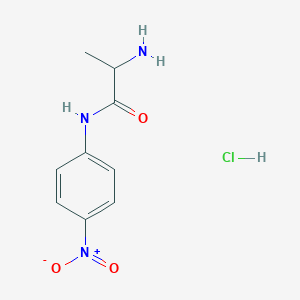
H-D-Ala-pna hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-pna hcl typically involves the reaction of D-alanine with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Ala-pna hcl undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous buffer solutions at physiological pH and temperature.
Major Products Formed
Aplicaciones Científicas De Investigación
H-D-Ala-pna hcl is widely used in scientific research for various applications, including:
Enzymatic Assays: It serves as a substrate for the detection and quantification of protease activity in biological samples.
Drug Development: The compound is used in screening assays to identify potential protease inhibitors for therapeutic applications.
Biochemical Studies: It is employed in studies investigating the mechanisms of protease action and substrate specificity.
Mecanismo De Acción
The mechanism of action of H-D-Ala-pna hcl involves its hydrolysis by proteases. The enzyme cleaves the amide bond in the compound, releasing 4-nitroaniline, which can be measured spectrophotometrically. This reaction provides a quantitative measure of protease activity .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine 4-nitroanilide hydrochloride: Similar to H-D-Ala-pna hcl but derived from L-alanine.
H-β-Ala-Gly-Arg-pNA: Another chromogenic substrate used in thrombin generation assays.
Uniqueness
This compound is unique due to its specific structure, which makes it a suitable substrate for certain proteases that preferentially hydrolyze D-alanine derivatives. This specificity is valuable in assays where precise detection of protease activity is required .
Propiedades
IUPAC Name |
(2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLSXNWLNHQR-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
